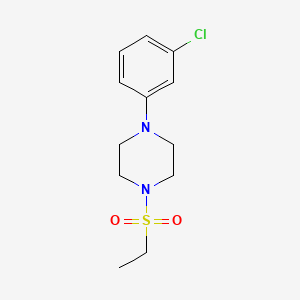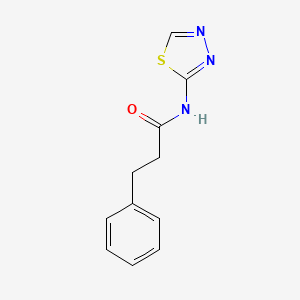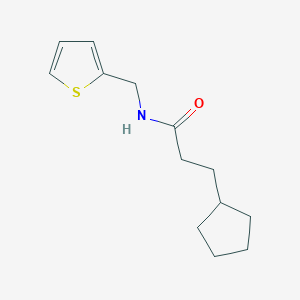![molecular formula C11H12N2O5 B5703038 methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
methyl N-[(4-nitrophenyl)acetyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(4-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNG is a glycine derivative that has been synthesized through several methods and has been studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Methyl N-[(4-nitrophenyl)acetyl]glycinate has potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. This compound has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been used as a fluorescent probe for the labeling of proteins, which can aid in the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of methyl N-[(4-nitrophenyl)acetyl]glycinate involves the inhibition of acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. The nitrophenyl group of this compound interacts with the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and aspartic acid residues. This interaction results in the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine and leads to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the modulation of synaptic transmission. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-[(4-nitrophenyl)acetyl]glycinate in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. This compound has also been shown to have low toxicity, making it a safe chemical to use in experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Orientations Futures
There are several future directions for the study of methyl N-[(4-nitrophenyl)acetyl]glycinate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on other enzymes and proteins. This compound has also been studied as a potential therapeutic agent for Alzheimer's disease, and further research in this area may lead to the development of new treatments for this debilitating disease.
Conclusion:
This compound is a chemical compound that has shown potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. This compound has been synthesized through several methods and has been studied for its biochemical and physiological effects, including acetylcholinesterase inhibition, antioxidant properties, and anti-inflammatory effects. While this compound has advantages and limitations for lab experiments, further research in this area may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
Methyl N-[(4-nitrophenyl)acetyl]glycinate can be synthesized through several methods, including the reaction of glycine ethyl ester with 4-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of glycine with 4-nitrobenzoyl chloride, followed by the esterification of the intermediate with methanol and hydrochloric acid. Both methods result in the formation of this compound as a yellow crystalline powder.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZNLDWNLZMQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)